molecular formula C24H21Cl2N3O6 B15007735 N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

Cat. No.: B15007735
M. Wt: 518.3 g/mol
InChI Key: LMHHUDFCDWBFOS-UHFFFAOYSA-N
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Description

N,N’-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two chlorophenoxyethyl groups and a nitrobenzene dicarboxamide core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of 2-chlorophenoxyethylamine, which is then reacted with 5-nitrobenzene-1,3-dicarboxylic acid chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N,N’-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The chlorophenoxyethyl groups may also play a role in modulating the compound’s biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[2-(2-chlorophenoxy)ethyl]ethanediamide
  • N,N’-bis[2-(2-chlorophenoxy)ethyl]pentanediamide

Uniqueness

N,N’-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide stands out due to its unique combination of a nitrobenzene core and chlorophenoxyethyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21Cl2N3O6

Molecular Weight

518.3 g/mol

IUPAC Name

1-N,3-N-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C24H21Cl2N3O6/c25-19-5-1-3-7-21(19)34-11-9-27-23(30)16-13-17(15-18(14-16)29(32)33)24(31)28-10-12-35-22-8-4-2-6-20(22)26/h1-8,13-15H,9-12H2,(H,27,30)(H,28,31)

InChI Key

LMHHUDFCDWBFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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